Lipophilicity (XLogP3) Differentiates CAS 1797131-66-8 from the Unsubstituted Dibenzoxazepinone Core
The target compound exhibits an XLogP3 value of 3.0 , which is 0.49 log units higher than the unsubstituted dibenz[b,f][1,4]oxazepin-11(10H)-one parent scaffold (LogP = 2.51) [1]. This difference reflects the lipophilic contribution of the 2-chloro and 8-methoxy substituents. The experimentally supported LogP of amoxapine (LogP ≈ 2.6) [2] is also lower, indicating that the target compound partitions more strongly into non-polar environments than both the bare scaffold and the piperazine-bearing drug.
| Evidence Dimension | Calculated/experimental octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | Unsubstituted dibenz[b,f][1,4]oxazepin-11(10H)-one (CAS 3158-85-8): LogP = 2.51; Amoxapine: LogP ≈ 2.6 |
| Quantified Difference | +0.49 log units vs. unsubstituted core; +0.4 log units vs. amoxapine |
| Conditions | Computational prediction (XLogP3) for target compound; SIELC-derived LogP for unsubstituted core; Molaid-computed LogP for amoxapine. |
Why This Matters
Higher lipophilicity alters chromatographic retention, membrane permeability, and tissue distribution in pharmacokinetic studies, making the compound unsuitable for direct substitution with less lipophilic analogs.
- [1] SIELC Technologies. Dibenz(b,f)(1,4)oxazepin-11(10H)-one (CAS 3158-85-8). LogP = 2.51 (2018). View Source
- [2] Molaid. Amoxapine. Computed properties: LogP = 2.6. View Source
